![molecular formula C11H12O2 B13911327 1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene CAS No. 33143-82-7](/img/structure/B13911327.png)
1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene is an organic compound with the molecular formula C11H12O2 It is a derivative of anisole, where the methoxy group is substituted with a propynyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene typically involves the alkylation of anisole with a suitable propynylating agent. One common method is the reaction of anisole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the propynyl group to a propenyl or propyl group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the propynyl group.
Substitution: Friedel-Crafts alkylation and acylation reactions can be performed using aluminum chloride (AlCl) as a catalyst.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of propenyl or propyl derivatives.
Substitution: Formation of various substituted anisole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anethole: A structurally similar compound with a propenyl group instead of a propynyl group.
Anisole: The parent compound with a methoxy group attached to the benzene ring.
Propenylanisole: A derivative with a propenyl group attached to the methoxy-substituted benzene ring.
Uniqueness
1-Methoxy-4-[(1-methyl-2-propyn-1-yl)oxy]benzene is unique due to the presence of the propynyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The propynyl group allows for additional functionalization and modification, making it a valuable compound in synthetic chemistry and research.
Eigenschaften
CAS-Nummer |
33143-82-7 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
1-but-3-yn-2-yloxy-4-methoxybenzene |
InChI |
InChI=1S/C11H12O2/c1-4-9(2)13-11-7-5-10(12-3)6-8-11/h1,5-9H,2-3H3 |
InChI-Schlüssel |
UHBGCMVWKVKGGS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C)OC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


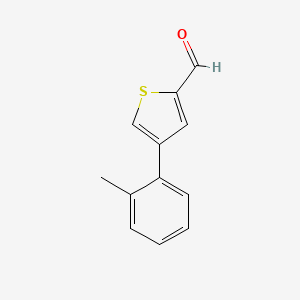

![7-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B13911255.png)

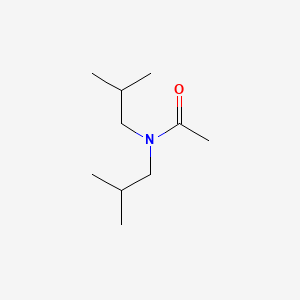
![(R)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine](/img/structure/B13911259.png)
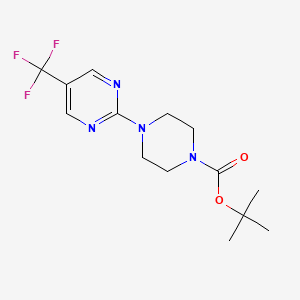
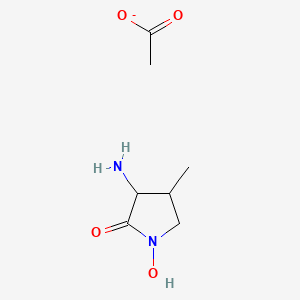
![4-tert-butoxy-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13911280.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one;hydrochloride](/img/structure/B13911288.png)
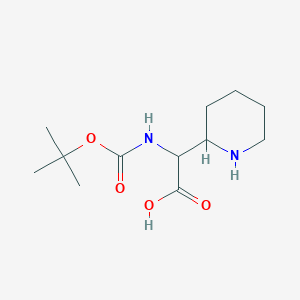
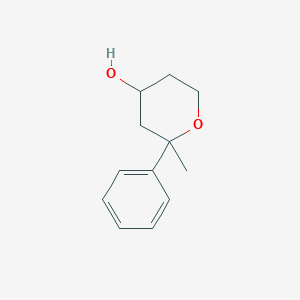

![tert-butyl 3-[3-nitro-4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13911308.png)
